molecular formula C19H23NO3 B11993555 4-tert-butyl-N-(2,4-dimethoxyphenyl)benzamide

4-tert-butyl-N-(2,4-dimethoxyphenyl)benzamide

Cat. No.: B11993555
M. Wt: 313.4 g/mol
InChI Key: FTHOLCYKOSGGBQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(2,4-dimethoxyphenyl)benzamide typically involves the reaction of 4-tert-butylbenzoic acid with 2,4-dimethoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(2,4-dimethoxyphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-tert-butyl-N-(2,4-dimethoxyphenyl)benzamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(2,4-dimethoxyphenyl)benzamide is not well-documented. its structure suggests it may interact with biological molecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could influence enzyme activity, protein binding, and other molecular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-N-(2,4-dimethoxyphenyl)benzamide is unique due to its specific substitution pattern on the benzamide core, which can influence its reactivity and interactions with other molecules. The presence of tert-butyl and dimethoxy groups provides steric hindrance and electronic effects that can alter its chemical behavior compared to similar compounds .

Properties

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

4-tert-butyl-N-(2,4-dimethoxyphenyl)benzamide

InChI

InChI=1S/C19H23NO3/c1-19(2,3)14-8-6-13(7-9-14)18(21)20-16-11-10-15(22-4)12-17(16)23-5/h6-12H,1-5H3,(H,20,21)

InChI Key

FTHOLCYKOSGGBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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